SODIUM DIAMYL SULFOSUCCINATE

CAS No.: 922-80-5

Cat. No.: VC3755121

Molecular Formula: C14H26NaO7S

Molecular Weight: 361.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922-80-5 |

|---|---|

| Molecular Formula | C14H26NaO7S |

| Molecular Weight | 361.41 g/mol |

| IUPAC Name | sodium;1,4-dioxo-1,4-dipentoxybutane-2-sulfonate |

| Standard InChI | InChI=1S/C14H26O7S.Na/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2;/h12H,3-11H2,1-2H3,(H,17,18,19); |

| Standard InChI Key | CDFWDLTWTVIPBT-UHFFFAOYSA-N |

| SMILES | CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O.[Na] |

Introduction

Chemical Identity and Structure

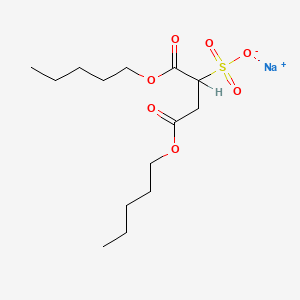

Sodium Diamyl Sulfosuccinate, also known as sulfobutanedioic acid 1,4-dipentyl ester sodium salt or butanedioic acid, sulfo-, 1,4-dipentyl ester, sodium salt, is an anionic surfactant with the molecular formula C₁₄H₂₅NaO₇S . This compound has a molecular weight of 360.40 g/mol and contains multiple functional groups that contribute to its surfactant properties . The chemical structure features a sulfosuccinic acid backbone with two pentyl ester groups and a sodium counterion, creating its characteristic amphiphilic nature .

The compound has been registered with the Chemical Abstracts Service (CAS) under the registry number 922-80-5 . In commercial settings, it may be found under trade names including Aerosol AY and Alphasol AY, indicating its established presence in industrial applications .

Physical and Chemical Properties

Physical Appearance and Solubility

Sodium Diamyl Sulfosuccinate is typically available as a mixture of white, hard pellets and powder . The compound demonstrates significant water solubility, with documented solubility values of 392 g/liter at 25°C and 502 g/liter at 70°C . This high water solubility contributes significantly to its effectiveness as a surfactant in aqueous systems.

Beyond water, the compound exhibits solubility in various organic solvents including pine oil, oleic acid, acetone, hot kerosene, carbon tetrachloride, and glycerol . It also demonstrates solubility in hot olive oil but remains insoluble in liquid petrolatum . This diverse solubility profile enhances its versatility in different formulation environments.

Surface Activity Properties

As an anionic surfactant, Sodium Diamyl Sulfosuccinate demonstrates significant surface activity. The surface tension in water varies with concentration as follows:

| Concentration (%) | Surface Tension (dyn/cm) |

|---|---|

| 0.001 | 69.4 |

| 0.02 | 68.3 |

| 0.1 | 50.2 |

| 0.25 | 41.6 |

| 1.0 | 29.2 |

This decrease in surface tension with increasing concentration demonstrates the compound's effective surfactant behavior . Additionally, the interfacial tension between a 1% aqueous solution and liquid petrolatum changes over time:

| Time | Interfacial Tension (dyn/cm) |

|---|---|

| 5 seconds | 7.55 |

| 30 seconds | 7.37 |

| 15 minutes | 7.03 |

At lower concentrations (0.1%), the interfacial tension values are higher but follow a similar decreasing trend over time .

Chemical Composition and Structure

The percent composition of Sodium Diamyl Sulfosuccinate is:

The compound has 7 hydrogen bond acceptor counts and 14 rotatable bond counts, contributing to its molecular flexibility and interaction capabilities . It has a topological polar surface area of 118 Ų . The exact mass of the compound is 360.12186859 g/mol .

Stability Profile

Sodium Diamyl Sulfosuccinate demonstrates stability in acidic and neutral solutions but undergoes hydrolysis in alkaline environments . This stability profile is an important consideration for formulation work and application development, particularly in pH-sensitive systems.

Synthesis and Preparation

Sodium Diamyl Sulfosuccinate is prepared through a specific chemical process involving the reaction of alcohols with maleic anhydride followed by the addition of sodium bisulfite . Specifically, it is synthesized by the action of the appropriate alcohols (amyl alcohol or 1-methylbutyl alcohol) on maleic anhydride, followed by the addition of sodium bisulfite .

This preparation method was documented in US patents 2028091 and 2176423 (1936, 1939) assigned to American Cyanamid . The synthesis produces either the amyl diester of the monosodium salt of sulfosuccinic acid, the 1-methylbutyl diester, or a mixture of both compounds .

Applications and Uses

Industrial Applications

Sodium Diamyl Sulfosuccinate serves primarily as an emulsifier in emulsion polymerization processes and as a wetting agent in various industrial applications . Its effectiveness as a surfactant makes it valuable in systems requiring surface tension reduction and emulsion stabilization.

Performance Characteristics in Formulations

Electrolyte Tolerance

Sodium Diamyl Sulfosuccinate demonstrates specific tolerance to various electrolytes. The maximum concentration of electrolyte solutions in which 1% of the wetting agent remains soluble has been documented:

| Electrolyte | Maximum Concentration | Observation |

|---|---|---|

| NaCl | 3% | Clear solution |

| NH₄Cl | 2-4% | Turbid |

| (NH₄)₂HPO₄ | 3-6% | Turbid |

| NaNO₃ | 4% | Slightly turbid |

| Na₂SO₄ | 15% | Very slightly turbid |

This electrolyte tolerance profile is important for formulation work in complex aqueous systems containing salts .

Identification and Analysis

Chemical Identifiers

Sodium Diamyl Sulfosuccinate can be identified using various chemical identifiers. Its InChIKey is UMEWSJNRBXKWKZ-UHFFFAOYSA-M . The compound has 2 covalently-bonded unit counts . These identifiers are valuable for database searches and formal chemical identification.

Historical Context

Research Trends and Future Directions

Research on sulfosuccinate compounds continues to evolve, with newer studies focusing on their performance in specific applications. Studies on related compounds like Dioctyl Sodium Sulfosuccinate have employed response surface methodology to determine optimal conditions for applications such as demulsification .

For example, research has shown that low molecular weight sulfosuccinates may require relatively high concentrations for effective performance, but they offer advantages in terms of biodegradability and reduced toxicity compared to high-molecular-weight alternatives with complex structures . The easy-to-use nature, ready availability, and stable physicochemical properties of these compounds add to their commercial appeal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume